molecular formula C16H23N3O2S B5542496 2,5-dimethoxybenzaldehyde N-cyclohexylthiosemicarbazone

2,5-dimethoxybenzaldehyde N-cyclohexylthiosemicarbazone

Cat. No. B5542496
M. Wt: 321.4 g/mol
InChI Key: KCZJROJNKZSULH-UHFFFAOYSA-N
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Description

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of these compounds often features interesting configurations. For instance, the crystal and molecular structure of a p-aminobenzaldehyde cyclohexylthiosemicarbazone showed a monoclinic crystal system with specific bond angles and hydrogen bonding patterns (Koo, Kim, & Park, 1981).

Chemical Reactions and Properties

The chemical reactions of thiosemicarbazones and their complexes can be diverse. The formation of complexes with different metals, such as organotin(IV), and their subsequent biological activities have been explored (Haque, Salam, & Arafath, 2015).

Physical Properties Analysis

Physical properties like crystal structure and hydrogen bonding patterns are crucial aspects. For example, studies show how different bonding configurations can influence the overall structure of the compound (Koo, Kim, & Park, 1981).

Chemical Properties Analysis

The chemical properties, such as reactivity with various metals and the formation of complexes, are significant. The research on organotin(IV) complexes gives insights into how these compounds interact chemically and form new structures (Haque, Salam, & Arafath, 2015).

Scientific Research Applications

Catalytic Activity and Redox Behavior

  • Research indicates that complexes derived from related thiosemicarbazone compounds demonstrate marked stabilization of redox states and enhanced catalytic activity. Specifically, studies on metal complexes involving S-methylisothiosemicarbazone ligands with -SR groups positioned ortho to the phenolic oxygen have shown remarkable efficiency in the selective oxidation of alcohols. This implies potential applications in catalysis, particularly in oxidation reactions, where these complexes facilitate high yields of carbonyl products under certain conditions (Arion et al., 2013).

Antioxidant and Cytotoxicity Potential

  • Derivatives of di- and tri-hydroxybenzaldehydes, which share structural similarities with 2,5-dimethoxybenzaldehyde thiosemicarbazones, have been investigated for their cytotoxic effects on tumor cells. These studies suggest potential chemopreventive or chemotherapeutic applications against specific cancer cell lines, highlighting the importance of the benzaldehyde core and its modifications in developing anti-cancer agents (Tseng et al., 2001).

Structural Analysis and Properties

  • Structural analysis of compounds related to 2,5-dimethoxybenzaldehyde thiosemicarbazone, such as p-aminobenzaldehyde cyclohexylthiosemicarbazone, provides insights into their molecular conformation, highlighting the significance of hydrogen bonding in stabilizing dimer-like units. Such structural investigations are crucial for understanding the physicochemical properties and reactivity of these compounds, which can inform their practical applications in material science and molecular engineering (Koo et al., 1981).

properties

IUPAC Name

1-cyclohexyl-3-[(2,5-dimethoxyphenyl)methylideneamino]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2S/c1-20-14-8-9-15(21-2)12(10-14)11-17-19-16(22)18-13-6-4-3-5-7-13/h8-11,13H,3-7H2,1-2H3,(H2,18,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCZJROJNKZSULH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=NNC(=S)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclohexyl-3-[(2,5-dimethoxyphenyl)methylideneamino]thiourea

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